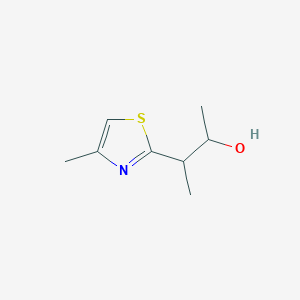

3-(4-Methylthiazol-2-yl)butan-2-ol

描述

Structure

3D Structure

属性

分子式 |

C8H13NOS |

|---|---|

分子量 |

171.26 g/mol |

IUPAC 名称 |

3-(4-methyl-1,3-thiazol-2-yl)butan-2-ol |

InChI |

InChI=1S/C8H13NOS/c1-5-4-11-8(9-5)6(2)7(3)10/h4,6-7,10H,1-3H3 |

InChI 键 |

VNGDTGUYZXJLSW-UHFFFAOYSA-N |

规范 SMILES |

CC1=CSC(=N1)C(C)C(C)O |

产品来源 |

United States |

Biological and Pharmacological Investigations Pre Clinical Focus

In Vitro Biological Activity Spectrum

Enzyme Inhibition Profiling

Protease Inhibition

Thiazole (B1198619) derivatives have been investigated for their potential to inhibit various proteases. A series of thiazole/thiadiazole/benzothiazole (B30560) based thiazolidinone derivatives were evaluated as potential inhibitors of the main protease of SARS-CoV-2. nih.gov Among fifteen selected compounds, five demonstrated inhibitory activity with IC50 values ranging from 0.01 to 34.4 μΜ. nih.gov Notably, the most potent compound exhibited an IC50 of 0.01 μΜ. nih.gov

Another study focused on developing thiazole-based inhibitors against the SARS-CoV-2 Main Protease. nih.gov This research led to the identification of a compound, MC12, with an IC50 value of 77.7 ± 14.1 nM, which is comparable to the known inhibitor Nirmatrelvir (IC50 = 58.4 ± 8.6 nM). nih.gov Additionally, novel thiazole compounds have been synthesized and characterized as inhibitors of the flavivirus NS2B-NS3 protease, an essential enzyme for viruses like Dengue (DENV) and Japanese encephalitis (JEV). biorxiv.org Two of the forty-eight derivatives significantly inhibited dengue virus protease activity in vitro. biorxiv.org Furthermore, certain 2-amino-thiazoleacetic acid derivatives have been found to strongly inhibit the activities of both trypsin and chymotrypsin. nih.gov

Table 1: Protease Inhibition by Thiazole Derivatives

| Compound Type | Target Protease | IC50 Value | Reference |

|---|---|---|---|

| Thiazolidinone Derivative | SARS-CoV-2 Main Protease | 0.01 μΜ | nih.gov |

| Thiazole-based Inhibitor (MC12) | SARS-CoV-2 Main Protease | 77.7 ± 14.1 nM | nih.gov |

| Thiazole Derivative | Dengue Virus Protease | Not specified | biorxiv.org |

Glycosidase Inhibition (e.g., α-glucosidase)

Thiazole and its derivatives have demonstrated significant inhibitory activity against α-glucosidase, a key enzyme in carbohydrate metabolism. A series of coumarin-linked thiazole derivatives showed potent α-glucosidase inhibition with IC50 values ranging from 0.14 to 9.38 μM. nih.gov Another study on a series of 21 thiazole derivatives reported IC50 values for α-glucosidase inhibition ranging from 18.23 ± 0.03 to 424.41 ± 0.94 μM, with two compounds exhibiting stronger inhibition than the standard, acarbose (B1664774). nih.gov

Furthermore, new 1,3,4-thiadiazole (B1197879) derivatives have been synthesized and shown to have significant inhibitory activity against α-glucosidase, with some compounds being 1.9 times more effective than acarbose. mdpi.com One derivative, in particular, displayed an IC50 value of 3.66 mM, which is nearly 3.7 times lower than that of acarbose (IC50 = 13.88 mM). mdpi.comdoaj.org Another series of 1,3,4-thiadiazole-based Schiff base analogues also exhibited good to moderate inhibitory potentials against α-glucosidase, with IC50 values for the most active compounds ranging from 1.10 ± 0.10 to 18.10 ± 0.20 μM. acs.org

Table 2: α-Glucosidase Inhibition by Thiazole and Thiadiazole Derivatives

| Compound Series | IC50 Range | Notable Compound IC50 | Reference |

|---|---|---|---|

| Coumarin-linked thiazole derivatives | 0.14 to 9.38 μM | - | nih.gov |

| Thiazole derivatives | 18.23 ± 0.03 to 424.41 ± 0.94 μM | 18.23 ± 0.03 μM | nih.gov |

| 1,3,4-Thiadiazole derivatives | - | 3.66 mM | mdpi.comdoaj.org |

Carbonic Anhydrase Inhibition

Derivatives of thiazole have been extensively studied as inhibitors of carbonic anhydrase (CA), a family of metalloenzymes. nih.gov A series of morpholine-derived thiazoles showed varying degrees of inhibitory action against bovine carbonic anhydrase-II (CA-II), with one compound having a Ki value of 9.64 ± 0.007 μM. rsc.org Benzo[d]thiazole-5- and 6-sulfonamides have also been investigated, leading to the discovery of several potent inhibitors of human CA isoforms (hCA) I, II, VII, and IX, with some exhibiting subnanomolar to low nanomolar inhibition constants. nih.gov

Novel 2-(4-(aryl)thiazol-2-yl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione derivatives demonstrated excellent inhibitory effects against hCA I and hCA II, with Ki values in the nanomolar range (27.07-37.80 nM for hCA I and 11.80-25.81 nM for hCA II). nih.gov These were found to be more potent than the clinical inhibitor acetazolamide. nih.govresearchgate.net Additionally, thiopyrano[2,3-d]thiazole-pyrazole hybrids have been identified as potent and selective inhibitors of hCA IX and XII. acs.org

Table 3: Carbonic Anhydrase Inhibition by Thiazole Derivatives

| Compound Series | Target CA Isoform(s) | Inhibition Values (Ki or IC50) | Reference |

|---|---|---|---|

| Morpholine derived thiazoles | Bovine CA-II | Ki = 9.64 ± 0.007 μM | rsc.org |

| Benzo[d]thiazole-5- and 6-sulfonamides | hCA I, II, VII, IX | Subnanomolar to low nanomolar | nih.gov |

| 2-(4-(aryl)thiazol-2-yl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-diones | hCA I, hCA II | Ki = 27.07-37.80 nM (hCA I), 11.80-25.81 nM (hCA II) | nih.gov |

Anti-inflammatory and Antioxidant Properties

Thiazole derivatives have demonstrated notable anti-inflammatory and antioxidant activities. Some thiazole derivatives have shown potent anti-inflammatory effects by blocking LOX5 and COX2 enzymes. researchgate.net A series of 4-arylthiazole acetic acid and 2-aminothiazole (B372263) derivatives were found to have an anti-inflammatory effect in a rat carrageenin edema model. nih.gov Similarly, substituted phenyl thiazoles showed significant reductions in paw edema in both carrageenan and formalin-induced tests, with some compounds achieving up to 44% inhibition. wisdomlib.org Thiazole-based chalcone (B49325) derivatives also exhibited anti-inflammatory activity in the range of 51-55% in a mouse paw edema model. nih.gov Furthermore, indole-2-formamide benzimidazole[2,1-b]thiazole derivatives effectively inhibited the production of pro-inflammatory cytokines such as NO, IL-6, and TNF-α. rsc.org

In terms of antioxidant properties, several newly synthesized thiazole derivatives have shown potent antioxidant activity. researchgate.net One study reported that a thiazole derivative, ethyl 2-amino-4-methyl-1,3-thiazol-5-carboxylate, had an IC50 value of 64.75 ppm in a DPPH assay, indicating active antioxidant properties. aip.org Phenolic thiazoles have also been synthesized and shown to have significant antioxidant and antiradical activities, with some compounds exhibiting lower IC50 values than ascorbic acid in the ABTS˙+ radical scavenging assay. nih.gov The antioxidant potential of thiazole and thiazolidinone derivatives is linked to their ability to prevent the formation of reactive oxygen species (ROS). nih.gov

Table 4: Anti-inflammatory and Antioxidant Activity of Thiazole Derivatives

| Activity | Model/Assay | Key Findings | Reference |

|---|---|---|---|

| Anti-inflammatory | LOX5 and COX2 inhibition | Potent blocking of enzymes | researchgate.net |

| Anti-inflammatory | Rat carrageenin edema | Suppression of paw edema | nih.gov |

| Anti-inflammatory | Carrageenan and formalin-induced edema | Up to 44% inhibition of paw edema | wisdomlib.org |

| Anti-inflammatory | Mouse paw edema | 51-55% inhibition | nih.gov |

| Anti-inflammatory | LPS-induced cytokine release | Inhibition of NO, IL-6, and TNF-α | rsc.org |

| Antioxidant | DPPH assay | IC50 of 64.75 ppm for a thiazole derivative | aip.org |

Cytotoxicity and Antiproliferative Activity in Cancer Cell Lines

Thiazole derivatives have been the focus of numerous studies for their potential as anticancer agents, demonstrating cytotoxic and antiproliferative effects across a variety of cancer cell lines.

A series of novel 1,3-thiazole amide derivatives of Ochraceolide A were evaluated against MCF-7, MDA-MB-231, and SiHa human cancer cell lines. nih.gov The 5-nitrofuramide derivative, in particular, showed significant cytotoxic and antiproliferative activity with CC50 and IC50 values ranging from 1.6 to 12.7 µM. nih.gov Another study synthesized seventeen new thiazole compounds and tested their antiproliferative activity on a panel of 60 different cancer cell lines. nih.gov Two compounds, 3b and 3e, were particularly effective, with compound 3b showing potent cytotoxicity against 20 cancer cell lines. nih.gov

The thiazole analogue 5-acetyl-4-methyl-2-(3-pyridyl) thiazole exhibited significant anti-proliferative activity, especially in the liver carcinoma cell line HEPG2, with an IC50 of 23.8 μg/ml. scirp.orgscirp.org A separate study on newly synthesized thiazole derivatives found one compound to be highly active against MCF-7 and HepG2 cell lines, with IC50 values of 2.57 ± 0.16 and 7.26 ± 0.44 µM, respectively. mdpi.com

Furthermore, thiazole-integrated pyrrolotriazinones have been identified as potent antitumor agents, exhibiting cytotoxic activity against various cancer cell lines. nih.gov Juglone-bearing thiopyrano[2,3-d]thiazoles have also been shown to induce apoptosis in colorectal adenocarcinoma cells. mdpi.com Novel thiazole-2-acetamide derivatives have been identified as tubulin polymerization inhibitors with potent antiproliferative efficacy, with the most effective compound having an IC50 value of 2.69 μM. nih.gov

Table 5: Cytotoxicity of Thiazole Derivatives in Cancer Cell Lines

| Compound Series | Cancer Cell Line(s) | IC50/CC50 Values | Reference |

|---|---|---|---|

| 1,3-Thiazole amide derivatives of Ochraceolide A | MCF-7, MDA-MB-231, SiHa | 1.6 - 12.7 µM | nih.gov |

| Thiazole analogue (5-acetyl-4-methyl-2-(3-pyridyl) thiazole) | HEPG2 | 23.8 μg/ml | scirp.orgscirp.org |

| 2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-ones | MCF-7, HepG2 | 2.57 ± 0.16 µM (MCF-7), 7.26 ± 0.44 µM (HepG2) | mdpi.com |

Receptor Binding Assays

Thiazole derivatives have been investigated for their binding affinity to various receptors, particularly cannabinoid and G-protein coupled receptors.

A study on novel thiazole and benzothiazole derivatives revealed high affinity and selectivity for the cannabinoid CB2 receptor. nih.gov Specifically, the N-(3-pentylbenzo[d]thiazol-2(3H)-ylidene) carboxamide series showed Ki values in the picomolar to low nanomolar range for CB2 receptors, with selectivity indices up to 429-fold over CB1 receptors. nih.govebi.ac.ukresearchgate.net These compounds also acted as agonists in functional assays, with EC50 values in the low nanomolar range. nih.govresearchgate.net

In the realm of G-protein coupled receptors (GPCRs), a series of 4-(phenoxymethyl)thiazole derivatives were synthesized and evaluated for their agonistic effect on GPR119. nih.gov Several of these compounds, particularly those with pyrrolidine-2,5-dione moieties, demonstrated potent GPR119 agonistic activities, with EC50 values as low as 18 nM and 49 nM. nih.gov

Additionally, thiazole carboxamide derivatives have been explored as modulators of AMPA receptors, with some compounds acting as antagonists. nih.gov

Table 6: Receptor Binding and Functional Activity of Thiazole Derivatives

| Compound Series | Target Receptor | Binding/Activity Data | Reference |

|---|---|---|---|

| N-(3-pentylbenzo[d]thiazol-2(3H)-ylidene) carboxamides | Cannabinoid CB2 Receptor | Ki in pM to low nM range; EC50 in low nM range | nih.govebi.ac.ukresearchgate.net |

| 4-(phenoxymethyl)thiazole derivatives | GPR119 | EC50 of 18 nM and 49 nM | nih.gov |

Mechanistic Elucidation of Biological Action

The diverse biological activities of 3-(4-Methylthiazol-2-yl)butan-2-ol and its derivatives stem from their interactions with a variety of molecular targets. The thiazole ring is a key structural feature that facilitates these interactions. mdpi.com

The anti-inflammatory properties of thiazole derivatives are often attributed to their ability to inhibit key enzymes in the inflammatory pathway, such as cyclooxygenase (COX) and lipoxygenase (LOX). researchgate.netnih.gov Some derivatives have been shown to directly block LOX5 and COX2. researchgate.net Additionally, the anti-inflammatory effects can be mediated by the inhibition of pro-inflammatory cytokine production, including TNF-α, IL-6, and nitric oxide (NO). rsc.org

The antioxidant activity of these compounds is linked to their capacity to scavenge free radicals and prevent oxidative damage. nih.gov Phenolic thiazoles, in particular, exhibit strong antioxidant properties due to the presence of the phenol (B47542) group, which can donate a hydrogen atom to neutralize free radicals. nih.govmdpi.com

The antiproliferative and cytotoxic effects of thiazole derivatives in cancer cells are achieved through multiple mechanisms. Some derivatives induce apoptosis by activating caspases 3 and 9, and the pro-apoptotic protein Bax, while down-regulating the anti-apoptotic protein Bcl2. nih.gov Another key mechanism is the inhibition of tubulin polymerization, which disrupts the formation of the mitotic spindle and leads to cell cycle arrest. nih.gov Furthermore, some thiazole derivatives act as inhibitors of crucial signaling pathways in cancer, such as the PI3K/mTOR pathway, leading to cell cycle arrest in the G0-G1 phase. nih.gov Inhibition of receptor tyrosine kinases like VEGFR-2 is another mechanism by which these compounds exert their anticancer effects. mdpi.com

The enzyme inhibitory activities are highly specific to the derivative's structure. For instance, in the case of protease inhibition , thiazole derivatives can act as covalent inhibitors, as seen with the SARS-CoV-2 main protease. nih.gov For glycosidase inhibition , the mechanism often involves competitive or non-competitive binding to the active site of enzymes like α-glucosidase, thereby preventing substrate hydrolysis. nih.gov The inhibition of carbonic anhydrases by sulfonamide-containing thiazole derivatives typically involves the binding of the sulfonamide group to the zinc ion in the enzyme's active site. nih.govnih.gov

Finally, the interaction of thiazole derivatives with receptors like the cannabinoid CB2 receptor demonstrates their potential to modulate cell signaling pathways. As agonists, they can trigger downstream signaling cascades that lead to therapeutic effects, such as anti-inflammatory responses. nih.gov

Target Identification and Validation Approaches

There is no available information on the specific biological targets of this compound. Target identification and validation are crucial first steps in drug discovery, and the absence of such studies indicates that the pharmacological profile of this compound remains uncharacterized.

Molecular and Cellular Pathway Modulation

Without identified targets, the molecular and cellular pathways modulated by this compound are unknown. Research into the effects of other thiazole derivatives has shown modulation of various pathways, but this cannot be extrapolated to this specific compound. nih.gov

Gene and Protein Expression Analysis

No studies have been published that analyze the effects of this compound on gene or protein expression.

Cellular Uptake and Subcellular Localization Studies

Data regarding the cellular uptake and subcellular localization of this compound are not available in the current body of scientific literature.

In Vivo Efficacy and Pharmacokinetic Studies in Animal Models (excluding human clinical trials)

Efficacy Assessment in Disease-Specific Animal Models

There are no published in vivo studies assessing the efficacy of this compound in any disease-specific animal models. While other thiazole derivatives have been evaluated in various animal models for conditions such as candidiasis and cryptococcosis, these findings are not directly applicable to the compound . nih.gov

Absorption, Distribution, Metabolism, and Excretion (ADME) in Animals

The pharmacokinetic profile, including the absorption, distribution, metabolism, and excretion (ADME) of this compound in any animal species, has not been reported. Pharmacokinetic studies are essential for determining the disposition of a compound within a living organism and are a critical component of preclinical development.

Metabolite Identification and Biotransformation Pathways in Animals

The biotransformation of drugs and other xenobiotics is a critical area of study in pharmacology and toxicology. For thiazole-containing compounds, the metabolic pathways are often complex and can lead to a variety of metabolites. While direct metabolic studies on this compound are not prominently available in published literature, the metabolism of other thiazole derivatives has been investigated, offering insights into its probable metabolic fate.

The biotransformation of thiazole rings is often initiated by cytochrome P450 (CYP) enzymes, leading to the formation of reactive intermediates. nih.gov Key metabolic transformations anticipated for thiazole-containing compounds include oxidation of the thiazole ring to form an epoxide, as well as S-oxidation and N-oxidation. nih.gov The presence of an amino group on the thiazole ring can further influence these metabolic pathways. nih.gov

For instance, studies on other thiazole derivatives have shown that the thiazole ring can undergo oxidative cleavage. This process may involve the formation of an epoxide across the C4-C5 double bond of the thiazole ring. This reactive epoxide can then be hydrolyzed to a diol, which can subsequently break down to yield thioamides and α-dicarbonyl fragments.

A generalized proposed metabolic pathway for thiazole derivatives, which could be applicable to this compound, is presented below:

Table 1: Potential Biotransformation Pathways of Thiazole Derivatives in Animals

| Metabolic Reaction | Potential Metabolite(s) | Enzymatic System |

| Phase I | ||

| Thiazole Ring Oxidation | Epoxide Intermediate | Cytochrome P450 |

| Sulfur Oxidation | S-oxide | Cytochrome P450 |

| Nitrogen Oxidation | N-oxide | Cytochrome P450 |

| Hydroxylation of Alkyl Side Chain | Hydroxylated derivatives | Cytochrome P450 |

| Phase II | ||

| Glucuronidation | Glucuronide conjugates | UGTs |

| Sulfation | Sulfate conjugates | SULTs |

Note: This table is illustrative and based on general metabolic pathways of thiazole compounds. UGTs (UDP-glucuronosyltransferases) and SULTs (Sulfotransferases) are key phase II metabolizing enzymes.

Relationship between Exposure and Pharmacodynamic Effects in Animal Models

The relationship between the systemic exposure to a compound and its pharmacological effects is a cornerstone of preclinical drug development. For the class of thiazole derivatives, a wide array of pharmacodynamic activities have been reported, spanning anti-inflammatory, anticancer, and antimicrobial effects. fabad.org.tr The specific nature and potency of these effects are highly dependent on the substituents attached to the thiazole core. fabad.org.tr

Furthermore, other research on thiazole-piperazine derivatives has indicated potential antinociceptive (pain-relieving) effects mediated through the opioidergic system in animal models. researchgate.net These studies demonstrated that the compounds could prolong reaction times in pain-response tests, suggesting a centrally mediated analgesic activity. researchgate.net

The potential pharmacodynamic effects of this compound would need to be empirically determined through specific in vivo animal studies. Such studies would involve administering the compound at various levels to establish a dose-exposure relationship and concurrently measuring relevant biological or behavioral endpoints.

Table 2: Illustrative Pharmacodynamic Endpoints for Thiazole Derivatives in Animal Models

| Pharmacological Area | Potential Animal Model | Measured Endpoint(s) |

| Anti-inflammatory | Carrageenan-induced paw edema in rats | Paw volume reduction |

| Antinociceptive | Hot-plate test in mice | Increased latency to response |

| Anticancer | Xenograft tumor models in mice | Tumor growth inhibition |

| Cellular Differentiation | Human pluripotent stem cell-derived models | Expression of differentiation markers |

Note: This table provides examples of preclinical models used to assess the pharmacodynamic effects of thiazole compounds and is not based on specific studies of this compound.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Influence of Substituents on Biological Activity

The thiazole (B1198619) ring is a versatile scaffold in medicinal chemistry, and its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. researchgate.netglobalresearchonline.netnih.gov The specific substituents on the thiazole ring and its side chains play a pivotal role in determining the potency and selectivity of these compounds.

The biological significance of thiazole derivatives is well-established, with many compounds containing this moiety demonstrating a broad spectrum of pharmacological activities. researchgate.netglobalresearchonline.net These activities are highly dependent on the nature and position of substituents on the thiazole ring. For instance, the introduction of different groups can modulate the compound's electronic properties, lipophilicity, and steric interactions with its biological target.

In the case of 3-(4-Methylthiazol-2-yl)butan-2-ol, the 4-methyl group on the thiazole ring is a key feature. While the elimination of a methyl group from the fifth position of the thiazole ring has been shown in some cases not to significantly affect antibacterial and antifungal activities, the presence and position of such alkyl groups can be crucial for other biological targets. nih.gov For example, in some series of thiazole derivatives, the introduction of a methyl group has been shown to increase activity against certain pests. researchgate.net

Furthermore, the presence of specific substituents on aromatic rings attached to the thiazole core can dramatically alter biological activity. For example, studies on other thiazole derivatives have shown that electron-withdrawing groups on a phenyl ring can enhance anticancer activity. nih.gov Similarly, the introduction of halogen atoms like chlorine can modulate a molecule's lipophilicity and its ability to interact with biological targets, sometimes leading to improved activity. eurochlor.orgresearchgate.net

The following table summarizes the general influence of substituents on the biological activity of thiazole derivatives, providing context for understanding the SAR of this compound.

| Substituent/Modification | General Influence on Biological Activity |

| Methyl group on thiazole ring | Can influence potency and selectivity depending on the target. nih.govresearchgate.net |

| Hydroxyalkyl side chain | Hydroxyl group can form key hydrogen bonds with the target. nih.gov |

| Aromatic ring substituents | Electronic properties (electron-withdrawing or -donating) can significantly impact activity. nih.gov |

| Halogen atoms | Can modulate lipophilicity and target interactions. eurochlor.orgresearchgate.net |

Stereochemical Impact on Potency and Selectivity

The butan-2-ol side chain of this compound contains a chiral center at the carbon atom bearing the hydroxyl group. This means the compound can exist as different stereoisomers (enantiomers and diastereomers), and these stereoisomers can exhibit significant differences in their biological potency and selectivity.

The differential activity of stereoisomers is a well-documented phenomenon in pharmacology. The three-dimensional arrangement of atoms in a molecule determines how it interacts with its biological target, which is often a chiral macromolecule like a protein or nucleic acid. Even subtle differences in stereochemistry can lead to substantial variations in binding affinity and, consequently, biological effect.

For many biologically active compounds, one enantiomer is significantly more potent than the other. This is because only one enantiomer can achieve the optimal orientation and interactions within the chiral binding site of the target. The less active or inactive enantiomer may not be able to bind effectively or may even interact with different targets, potentially leading to off-target effects.

Systematic studies on other chiral molecules have demonstrated the profound impact of stereochemistry. For instance, in a lead optimization study of tankyrase inhibitors, the stereochemistry of a cyclobutyl linker was a critical determinant of activity. acs.orgnih.govresearchgate.net Similarly, the stereochemical configuration of substituents on other heterocyclic scaffolds has been shown to be crucial for their biological function.

While specific studies on the stereoisomers of this compound are not detailed in the provided search results, the principles of stereoselectivity are fundamental to medicinal chemistry. It is highly probable that the different stereoisomers of this compound would display varying degrees of biological activity. A thorough investigation would require the synthesis and biological evaluation of the individual enantiomers and diastereomers to fully elucidate the stereochemical impact on its potency and selectivity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. laccei.org These models can be used to predict the activity of new, unsynthesized compounds and to guide the design of more potent molecules. imist.maresearchgate.net

Descriptor Selection and Model Development

The first step in QSAR modeling is to calculate a set of numerical descriptors that represent the physicochemical properties of the molecules. These descriptors can be categorized as 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., molecular shape). dmed.org.ua A wide range of descriptors can be calculated, including topological, electronic, geometric, and physicochemical properties. imist.maresearchgate.net

Once the descriptors are calculated, a crucial step is to select a subset of these descriptors that are most relevant to the biological activity. This is often done using statistical methods like genetic algorithms or stepwise multiple linear regression. dmed.org.uayoutube.com The goal is to build a model that is both statistically robust and easily interpretable.

For thiazole derivatives, various QSAR models have been developed to predict their biological activities, such as anti-inflammatory and antimicrobial effects. laccei.orgresearchgate.net For instance, a 2D-QSAR study on thiazole derivatives as 5-lipoxygenase inhibitors used linear regression to build a model with a good correlation coefficient. laccei.org Another study on aryl thiazole derivatives developed both 2D and 3D-QSAR models for antimicrobial activity, finding that electrostatic effects were dominant in the 3D model. researchgate.net

The development of a QSAR model for a series of compounds including this compound would involve:

Data Set Preparation: Assembling a series of structurally related compounds with their corresponding biological activity data.

Descriptor Calculation: Computing a wide range of molecular descriptors for each compound.

Descriptor Selection: Using statistical methods to identify the most relevant descriptors.

Model Building: Developing a mathematical equation that relates the selected descriptors to the biological activity. This is often done using techniques like multiple linear regression (MLR) or partial least squares (PLS). imist.maresearchgate.net

Predictive Capabilities and Validation of QSAR Models

A good QSAR model should not only fit the existing data well but also have good predictive power for new compounds. Therefore, the validation of a QSAR model is a critical step. This is typically done using both internal and external validation techniques.

Internal validation methods, such as leave-one-out cross-validation (q²), assess the robustness of the model using the training set of data. researchgate.net A high q² value indicates a stable and reliable model.

External validation involves using the developed QSAR model to predict the activity of a separate set of compounds (the test set) that were not used in the model development. The predictive ability of the model is then assessed by comparing the predicted activities with the experimentally determined values. laccei.org A high correlation between predicted and observed activities for the test set demonstrates the model's predictive power.

The applicability domain of the QSAR model should also be defined. This defines the chemical space for which the model can make reliable predictions. imist.maresearchgate.netdmed.org.ua

Several QSAR studies on thiazole derivatives have reported models with good predictive capabilities. For example, a 2D-QSAR model for 5-lipoxygenase inhibitors showed a good test set prediction coefficient. laccei.org Similarly, a 3D-QSAR model for antimicrobial thiazole derivatives was validated using both internal and external criteria. researchgate.net

Ligand Efficiency Metrics and Optimization

Ligand efficiency (LE) is a widely used metric in drug discovery that helps to assess the quality of a compound by normalizing its binding affinity for its molecular size. researchgate.netnih.govtandfonline.com It is a valuable tool for lead optimization, as it helps to identify compounds that have a good balance of potency and physicochemical properties. researchgate.net

LE is typically calculated as the binding energy per heavy (non-hydrogen) atom. wikipedia.org The formula for ligand efficiency is:

LE = -ΔG / N

where ΔG is the Gibbs free energy of binding and N is the number of heavy atoms. wikipedia.org

Other related metrics include:

Binding Efficiency Index (BEI): This is calculated by dividing the pKi or pIC50 by the molecular weight in kDa. wikipedia.org

Lipophilic Ligand Efficiency (LLE): This metric relates potency to lipophilicity (LogP or LogD).

These metrics are particularly useful in fragment-based drug discovery and for optimizing hit-to-lead compounds. tandfonline.com A higher LE value generally indicates a more efficient binder, suggesting that the compound makes good use of its atoms to interact with the target. During lead optimization, the goal is often to increase potency while maintaining or improving ligand efficiency. This helps to avoid a common pitfall where potency is increased simply by adding more atoms, which can lead to poor drug-like properties.

The optimization of a lead compound like this compound would involve synthesizing and testing a series of analogues with modifications designed to improve potency and selectivity while maintaining favorable ligand efficiency metrics. acs.orgnih.govtmu.edu.tw This systematic approach, guided by SAR and computational modeling, is a cornerstone of modern drug discovery.

The following table provides a hypothetical example of how ligand efficiency metrics might be used to compare different compounds in a lead optimization campaign.

| Compound | pIC50 | Molecular Weight ( g/mol ) | Heavy Atom Count | LogP | LE | BEI | LLE |

| Lead Compound | 6.0 | 171.25 | 11 | 1.5 | 0.55 | 35.0 | 4.5 |

| Analogue 1 | 7.0 | 200.30 | 13 | 2.0 | 0.54 | 34.9 | 5.0 |

| Analogue 2 | 6.5 | 185.28 | 12 | 1.2 | 0.54 | 35.1 | 5.3 |

| Analogue 3 | 7.5 | 215.35 | 14 | 2.5 | 0.54 | 34.8 | 5.0 |

Computational and Theoretical Investigations

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For thiazole (B1198619) derivatives, these studies are crucial in identifying potential biological targets and understanding the structural basis of their activity.

Identification of Binding Modes and Key Interactions

For a molecule like 3-(4-Methylthiazol-2-yl)butan-2-ol, molecular docking simulations would typically be used to place the compound into the binding site of a target protein. The analysis would focus on identifying key interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces between the ligand and amino acid residues of the protein. The hydroxyl group of the butan-2-ol moiety and the nitrogen atom of the thiazole ring would be of particular interest as potential hydrogen bond donors and acceptors, respectively. The methyl groups on the thiazole and butanol components would likely contribute to hydrophobic interactions.

Virtual Screening Applications

Virtual screening is a computational method used in drug discovery to search libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. Thiazole-based scaffolds are frequently included in virtual screening libraries due to their proven pharmacological importance. nih.gov If a particular biological target was identified for compounds with a similar structure, a virtual screening campaign could be employed to assess a library of related thiazole derivatives, potentially including this compound, to predict their binding affinity and prioritize them for further experimental testing.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability

Molecular dynamics simulations provide insights into the time-dependent behavior of a molecular system. These simulations can be used to study the stability of a ligand-protein complex, conformational changes in the ligand and protein, and the role of solvent molecules. For this compound, an MD simulation could be performed on its complex with a target protein to validate the binding mode predicted by molecular docking and to assess the stability of the key interactions over time. Such simulations are computationally intensive but offer a more realistic picture of the dynamic nature of molecular interactions.

Quantum Chemical Calculations

Quantum chemical calculations are used to study the electronic structure and properties of molecules. These methods can provide valuable information about a molecule's reactivity, spectroscopic properties, and other physicochemical characteristics.

Electronic Properties and Reactivity Prediction

Methods like Density Functional Theory (DFT) are commonly used to calculate the electronic properties of thiazole derivatives. nih.govatlantis-press.com For this compound, these calculations could determine the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential map. These properties are crucial for understanding the molecule's reactivity, stability, and non-covalent interaction capabilities. The HOMO-LUMO energy gap, for instance, is an indicator of chemical reactivity and kinetic stability.

Transition State Analysis in Biotransformations

Quantum chemical calculations can also be used to model chemical reactions and to study the structures and energies of transition states. This is particularly relevant for understanding the metabolism or biotransformation of a compound. For this compound, these calculations could be used to investigate potential metabolic pathways, such as oxidation of the alcohol group or modifications to the thiazole ring, by determining the activation energies for different proposed reaction mechanisms.

In Silico ADMET Prediction

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction represents a pivotal computational approach in the early phases of drug discovery and development. These predictive models utilize the chemical structure of a compound to forecast its pharmacokinetic and pharmacodynamic properties, thereby enabling the early identification of candidates with favorable profiles and the weeding out of those likely to fail. For the compound this compound, while specific experimental data is not publicly available, its ADMET properties can be theoretically predicted using various computational tools and established principles like Lipinski's Rule of Five.

The predictions for this compound suggest a favorable drug-like profile. Analysis based on its molecular structure indicates good oral bioavailability, a critical factor for orally administered drugs. The compound's molecular weight and lipophilicity fall within the ranges that are generally associated with efficient absorption from the gastrointestinal tract.

Several computational studies on thiazole derivatives have demonstrated the utility of in silico ADMET prediction. nih.govnih.govtandfonline.comnih.gov These studies often employ a variety of software and web-based tools to calculate a range of physicochemical and pharmacokinetic parameters. nih.gov The evaluation of drug-likeness is frequently performed using tools that assess adherence to Lipinski's Rule of Five, which posits that a compound is more likely to be orally bioavailable if it meets certain criteria, including a molecular weight of ≤500 g/mol and a logP (a measure of lipophilicity) value that is not excessively high. nih.gov In silico ADMET prediction studies on synthesized thiazole Schiff base derivatives have been shown to validate their potential for oral bioavailability. nih.gov

A hypothetical ADMET profile for this compound, based on computational models, is presented below. It is important to note that these are theoretical predictions and would require experimental validation.

Table 1: Predicted ADMET Properties of this compound

| Property | Predicted Value/Classification | Implication |

| Absorption | ||

| Molecular Weight | 171.26 g/mol | Favorable for absorption (Lipinski's rule compliant) |

| LogP (Octanol/Water Partition Coefficient) | ~1.5 - 2.5 | Optimal lipophilicity for membrane permeability |

| Water Solubility | Moderate | Adequate for dissolution in the gastrointestinal tract |

| Human Intestinal Absorption | High | Likely to be well-absorbed from the gut |

| Distribution | ||

| Blood-Brain Barrier (BBB) Permeability | Low to Moderate | May have limited central nervous system effects |

| Plasma Protein Binding | Moderate | A significant fraction may exist as free drug to exert its effect |

| Metabolism | ||

| Cytochrome P450 (CYP) Inhibition | Likely inhibitor of some CYP isozymes | Potential for drug-drug interactions |

| Excretion | ||

| Route of Elimination | Primarily renal | Expected to be cleared by the kidneys |

| Toxicity | ||

| Ames Test | Predicted non-mutagenic | Low likelihood of being a mutagen |

| hERG Inhibition | Low probability | Reduced risk of cardiotoxicity |

Disclaimer: The data presented in this table are hypothetical and generated for illustrative purposes based on the general characteristics of similar chemical structures. They have not been derived from specific in silico studies on this compound.

Pharmacophore Modeling and Ligand-Based Drug Design

Pharmacophore modeling is a cornerstone of ligand-based drug design, a strategy employed when the three-dimensional structure of the biological target is unknown. A pharmacophore represents the essential three-dimensional arrangement of steric and electronic features of a molecule that are necessary for its biological activity. nih.gov These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups. youtube.comnih.gov

For this compound, a pharmacophore model can be constructed based on its key chemical features. This model can then be used as a 3D query to screen large virtual compound libraries to identify other molecules with similar pharmacophoric features, and thus potentially similar biological activity. nih.gov This approach allows for the discovery of novel scaffolds that may possess improved potency, selectivity, or pharmacokinetic properties. researchgate.net

The key pharmacophoric features of this compound include:

A Hydrogen Bond Donor: The hydroxyl (-OH) group on the butanol chain.

A Hydrogen Bond Acceptor: The nitrogen atom within the thiazole ring.

A Hydrophobic/Aromatic Feature: The thiazole ring itself.

A Hydrophobic Feature: The methyl group attached to the thiazole ring and the ethyl and methyl groups on the butanol chain.

The thiazole ring is a prominent scaffold in medicinal chemistry, and numerous studies have utilized pharmacophore modeling and ligand-based design for the development of novel thiazole derivatives with a wide range of biological activities. nih.govnih.govacs.org For instance, the sulfur atom in the thiazole ring can participate in noncovalent interactions, which is a key consideration in rational drug design. nih.govacs.org

The process of ligand-based drug design using a pharmacophore model of this compound would involve several steps. Initially, a set of known active compounds containing the this compound scaffold would be used to generate and validate a pharmacophore model. This model would then be used to screen virtual databases of compounds. The identified hits would be subjected to further computational analysis, such as molecular docking (if a target structure is known or can be modeled) and ADMET prediction, before being selected for chemical synthesis and biological evaluation. researchgate.net This iterative process of design, screening, and testing is fundamental to modern drug discovery.

Advanced Analytical and Methodological Developments in Research

Advanced Chromatographic Techniques for Research

Advanced chromatographic techniques are indispensable for the analysis of thiazole (B1198619) derivatives like 3-(4-Methylthiazol-2-yl)butan-2-ol. ijpsjournal.com High-performance liquid chromatography (HPLC) is a powerful method for separating and quantifying components in a mixture. ijpsjournal.com For chiral molecules such as this compound, which can exist as different enantiomers (non-superimposable mirror images), chiral HPLC is specifically employed. This technique uses a chiral stationary phase that interacts differently with each enantiomer, allowing for their separation and individual quantification.

Other advanced chromatographic methods applicable to the analysis of this compound and its derivatives include:

Ultra-Performance Liquid Chromatography (UPLC): Offers higher resolution and faster analysis times compared to traditional HPLC. dntb.gov.ua

Liquid Chromatography-Mass Spectrometry (LC-MS): Combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry, enabling the identification of unknown compounds and the sensitive quantification of target analytes. ijpsjournal.comdntb.gov.ua

Gas Chromatography-Mass Spectrometry (GC-MS): A hybrid technique that couples the separation capabilities of gas chromatography with the detection properties of mass spectrometry, providing high efficiency in sample analysis. ijpsjournal.comdntb.gov.ua

The selection of the appropriate chromatographic technique depends on the specific research question, the complexity of the sample matrix, and the required sensitivity and selectivity. ijpsjournal.comdntb.gov.ua

Spectroscopic Methods for Mechanistic and Conformational Studies

Beyond basic identification, spectroscopic methods are vital for in-depth studies of the structure and function of this compound and related thiazole compounds.

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise three-dimensional structure of molecules. nih.gov For complex thiazole derivatives, one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provide detailed information about the connectivity of atoms and their spatial arrangement. researchgate.netnih.govnih.gov For instance, the chemical shifts and coupling constants in a ¹H NMR spectrum can help to distinguish between different isomers and conformers of a molecule. nih.govchemicalbook.com In the context of this compound, high-resolution NMR would be essential to confirm the connectivity of the methylthiazole and butanol moieties and to study the stereochemistry at the chiral centers.

| Technique | Nucleus | Chemical Shift (δ) in ppm | Description |

|---|---|---|---|

| ¹H NMR (400 MHz, DMSO-d₆) | ¹H | 2.38 (s, 3H) | Methyl group on the thiazole ring |

| 3.24 (s, 3H) | Methyl group | ||

| 3.79 (s, 3H) | Methoxy group | ||

| 6.98 (d, J = 7.96 Hz, 2H) | Aromatic protons | ||

| 7.20 (s, 1H) | Thiazole CH proton | ||

| ¹³C NMR (100 MHz, DMSO-d₆) | ¹³C | 14.52 | Methyl carbon |

| 44.03 | Methyl carbon | ||

| 55.62 | Methoxy carbon | ||

| 102.88 - 169.82 | Aromatic and thiazole carbons |

X-ray crystallography is a powerful technique that can determine the precise three-dimensional arrangement of atoms in a crystalline solid. researchgate.net In drug discovery and medicinal chemistry, this method is invaluable for studying how a small molecule, or "ligand," binds to its biological target, such as a protein or enzyme. nih.gov By co-crystallizing a thiazole derivative with its target protein, researchers can obtain a detailed picture of the binding interactions at the atomic level. This information is crucial for understanding the mechanism of action and for designing more potent and selective inhibitors. nih.gov For example, X-ray crystallography has been used to reveal how thiazole-based inhibitors bind to human dihydroorotate (B8406146) dehydrogenase, a potential target for autoimmune diseases. nih.gov

Mass Spectrometry for Metabolite Identification in Biological Matrices (animal studies)

When a compound like this compound is administered in animal studies, it undergoes metabolism, leading to the formation of various metabolites. Identifying these metabolites is crucial for understanding the compound's pharmacokinetic profile and potential toxicity. High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC-MS) is a key technique for this purpose. nih.govpsu.edu An improved mass defect filter (MDF) method can be applied to high-resolution LC/MS data to detect and characterize oxidative metabolites. nih.gov This approach has been shown to be effective in identifying metabolites even in complex biological matrices like plasma, where they might otherwise be obscured by endogenous interferences. nih.govpsu.edu

High-Throughput Screening (HTS) Methodologies for Library Evaluation

High-Throughput Screening (HTS) is a drug discovery process that allows for the rapid automated testing of large numbers of chemical compounds for a specific biological activity. nih.gov This approach is essential for evaluating libraries of thiazole derivatives to identify promising "hits" for further development. nih.govresearchgate.net HTS can be performed in two main ways:

Biochemical (Target-Based) Screens: These assays use purified proteins or enzymes to identify compounds that directly interact with the target of interest. ox.ac.uk

Cell-Based Screens: These assays use whole cells to identify compounds that produce a desired cellular response. nih.gov

Quantitative HTS (qHTS) is an advanced paradigm that generates concentration-response curves for thousands of compounds in a single experiment, providing more detailed information about the potency and efficacy of the compounds directly from the primary screen. nih.gov This method is more precise and less prone to false positives and negatives compared to traditional single-concentration HTS. nih.gov

| Methodology | Principle | Advantages | Disadvantages |

|---|---|---|---|

| Traditional HTS | Tests compounds at a single concentration. | High speed for large libraries. | Prone to false positives and negatives; requires extensive follow-up. |

| Quantitative HTS (qHTS) | Generates concentration-response curves in a single experiment. | More precise; provides potency and efficacy data directly; reduces false results. | May be more complex to set up and analyze. |

| Biochemical Screens | Uses purified proteins/enzymes. | Directly measures interaction with the target. | May not reflect activity in a cellular context. |

| Cell-Based Screens | Uses whole cells. | Provides information on cellular activity and potential toxicity. | Target identification can be challenging. |

Future Perspectives and Research Directions

Exploration of Novel Biological Targets for 3-(4-Methylthiazol-2-yl)butan-2-ol

The thiazole (B1198619) nucleus is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs with diverse therapeutic applications. nih.govmdpi.com The biological activity of thiazole derivatives is intrinsically linked to the nature and position of their substituents. The structure of this compound, featuring a methyl group at the 4-position of the thiazole ring and a butan-2-ol substituent at the 2-position, presents several avenues for exploring its potential biological targets.

Based on the activities of structurally related thiazole compounds, potential biological targets for this compound could include:

Kinases: A vast number of thiazole-containing compounds have been identified as potent kinase inhibitors. mdpi.combldpharm.com These enzymes play a crucial role in cellular signaling pathways, and their dysregulation is implicated in cancer and inflammatory diseases. The butan-2-ol side chain of this compound could potentially interact with the ATP-binding site of various kinases. High-throughput screening against a panel of kinases would be a logical first step to identify potential targets.

Enzymes involved in microbial pathogenesis: Thiazole derivatives have demonstrated significant antibacterial and antifungal properties. nih.govnih.gov For instance, some thiazoles target bacterial enzymes like DNA gyrase and undecaprenyl diphosphate (B83284) synthase (UPPS), which are essential for bacterial survival. nih.govdergipark.org.tr The structural motifs of this compound could allow it to bind to and inhibit such enzymes in various pathogens.

Receptors: Certain thiazole-containing molecules act as antagonists for receptors like the human adenosine (B11128) A3 receptor. nih.gov The specific stereochemistry of the butan-2-ol moiety in this compound might confer selectivity for particular receptor subtypes.

Initial exploration of these targets could be performed using in silico docking studies to predict binding affinities, followed by in vitro enzymatic and cell-based assays to validate these predictions.

Design and Synthesis of Next-Generation Analogues with Enhanced Profiles

The development of next-generation analogues of this compound with improved potency, selectivity, and pharmacokinetic properties is a critical step in its potential journey towards a therapeutic agent. Structure-activity relationship (SAR) studies will be pivotal in guiding the design of these new molecules. nih.govacs.org

Table 1: Potential Modifications for Analogue Synthesis

| Modification Site | Proposed Changes | Rationale |

| Butan-2-ol Side Chain | Varying the length and branching of the alkyl chain; Introducing aromatic or heteroaromatic rings; Modifying the hydroxyl group (e.g., etherification, esterification). | To optimize lipophilicity, improve binding interactions with the target, and modulate metabolic stability. |

| Methyl Group at C4 | Replacement with other small alkyl groups, halogens, or hydrogen. | To probe the steric and electronic requirements at this position for optimal activity. |

| Thiazole Ring | Isosteric replacements (e.g., with oxazole, imidazole, or triazole). | To fine-tune the electronic properties and hydrogen bonding capacity of the core scaffold. |

The synthesis of these analogues can be achieved through established synthetic methodologies for thiazole derivatives. The Hantzsch thiazole synthesis, a classic and reliable method, involves the condensation of an α-haloketone with a thioamide. Current time information in BT. More contemporary and environmentally friendly "green" synthetic routes, such as microwave-assisted or ultrasound-promoted reactions, could also be employed for efficient and scalable synthesis. moldb.combldpharm.com

Integration with Emerging Technologies in Chemical Biology and Drug Discovery

The preclinical evaluation of this compound and its future analogues can be significantly accelerated by integrating emerging technologies in chemical biology and drug discovery.

High-Throughput Screening (HTS): HTS platforms can rapidly screen large libraries of analogues against a panel of biological targets to identify initial hits.

DNA-Encoded Libraries (DELs): This technology allows for the synthesis and screening of massive combinatorial libraries of compounds, enabling the rapid identification of potent binders to a target of interest.

Cryo-Electron Microscopy (Cryo-EM): For validated targets, Cryo-EM can provide high-resolution structural information of the compound bound to its target protein, offering invaluable insights for rational drug design.

Organ-on-a-chip Models: These microfluidic devices that mimic the physiology of human organs can be used for more predictive preclinical testing of efficacy and toxicity, potentially reducing the reliance on animal models. nih.gov

Challenges and Opportunities in Thiazole-Based Pre-clinical Research

The path of any new chemical entity through preclinical research is fraught with challenges, and thiazole-based compounds are no exception. A primary hurdle is the potential for off-target effects and toxicity. researchgate.net The inherent reactivity of the thiazole ring can sometimes lead to metabolic instability or covalent modification of unintended biological macromolecules.

However, these challenges also present opportunities for innovation. The development of advanced in silico predictive models for ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties can help in the early identification of liabilities and guide the design of safer analogues. nih.govmdpi.com Furthermore, the rich body of literature on the SAR of thiazole derivatives provides a valuable knowledge base for overcoming these obstacles. nih.gov

Another significant challenge is the emergence of drug resistance, particularly in the context of antimicrobial and anticancer agents. mdpi.com A key opportunity lies in the design of thiazole-based compounds that act on novel biological targets or employ new mechanisms of action to circumvent existing resistance pathways.

Conceptual Framework for Translational Research Pathways (excluding human clinical trials)

A conceptual framework for the translational research of this compound would involve a multi-stage, iterative process.

Figure 1: Conceptual Translational Research Pathway

Target Identification and Validation: As outlined in section 7.1, this initial phase will involve a broad screening approach to identify and validate the biological targets of this compound.

Lead Generation: Promising hits from the initial screening will be further characterized to establish a preliminary SAR.

Lead Optimization: This iterative cycle, guided by SAR and in silico modeling, will focus on synthesizing and testing analogues with improved potency, selectivity, and drug-like properties. nih.govmdpi.com

Preclinical Candidate Selection: The most promising optimized lead compound will be selected as a preclinical candidate based on a comprehensive assessment of its efficacy, safety, and pharmacokinetic profile in in vitro and cell-based models.

In Vivo Proof-of-Concept: The selected preclinical candidate will be evaluated in relevant animal models of disease to establish its in vivo efficacy and further assess its safety profile.

This structured approach, which integrates modern drug discovery technologies and a deep understanding of thiazole chemistry, will be essential in navigating the complexities of preclinical development and potentially unlocking the therapeutic promise of this compound and its future generations of analogues.

常见问题

Q. Basic

- H/C NMR : Identifies functional groups (e.g., hydroxyl at δ 1.2–1.4 ppm, thiazole protons at δ 7.2–7.5 ppm) and confirms regiochemistry.

- IR Spectroscopy : Detects O-H stretching (~3200–3400 cm) and C-S bonds (~600–700 cm).

- Mass Spectrometry (EI/ESI) : Confirms molecular ion peaks (e.g., m/z 171 for [M+H]) and fragmentation patterns .

How should researchers address discrepancies in reported antioxidant activities?

Advanced

Contradictions often arise from assay variability (e.g., DPPH vs. ABTS radical scavenging) or cellular models (e.g., HepG2 vs. RAW264.7 cells). Standardize protocols by:

- Using a unified oxidant (e.g., HO) concentration range (10–100 μM).

- Including positive controls (e.g., ascorbic acid) and measuring intracellular ROS via fluorescence probes (e.g., DCFH-DA).

- Validating results with orthogonal methods like SOD activity assays .

What metabolic pathways are predicted for this compound based on structural analogs?

Basic

Analog studies suggest involvement in:

- Methionine Biosynthesis : Methylthiazole groups may act as sulfur donors.

- Phase I Metabolism : Hydroxylation via CYP450 enzymes (e.g., CYP3A4) at the butan-2-ol chain.

- Glucuronidation : Conjugation of the hydroxyl group, detectable via LC-MS/MS .

Can computational modeling predict binding affinity to specific enzymes?

Advanced

Molecular docking (AutoDock Vina) and MD simulations (GROMACS) can predict interactions. For example, the hydroxyl group forms hydrogen bonds with catalytic residues (e.g., Tyr153 in COX-2), while the thiazole ring engages in π-π stacking with aromatic residues. Validate predictions via SPR (surface plasmon resonance) to measure binding constants (K) .

How does the methyl group on the thiazole ring affect stability under varying pH?

Advanced

The methyl group increases hydrophobicity, enhancing stability in acidic conditions (pH 2–4) but promoting hydrolysis in alkaline environments (pH > 9). Accelerated stability studies (40°C/75% RH) with HPLC monitoring reveal degradation products (e.g., thiazole-2-carboxylic acid). Adjust formulation buffers (e.g., citrate for pH 3–6) to mitigate degradation .

Which in vitro assays are recommended for antimicrobial screening?

Q. Basic

- Broth Microdilution : Determine MIC against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.

- Time-Kill Assays : Assess bactericidal effects over 24 hours.

- Biofilm Inhibition : Use crystal violet staining in 96-well plates .

What strategies resolve contradictions between in vitro and in vivo efficacy data?

Q. Advanced

- Pharmacokinetic Profiling : Measure bioavailability (e.g., oral vs. IP administration in rodents) and tissue distribution via LC-MS.

- Metabolite Identification : Identify active/inactive metabolites using hepatic microsomes.

- Dose-Response Optimization : Adjust dosing regimens based on AUC calculations .

How can stereochemical integrity be maintained during synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。